N,N'-(Iminodiethylene)bismyristamide
Description
N,N'-(Iminodiethylene)bismyristamide (CAS: 93918-46-8) is a bis-amide compound with the molecular formula C₃₂H₆₅N₃O₂ and a molecular weight of 532.88 g/mol. Structurally, it consists of two myristamide (tetradecanamide) groups linked via an iminodiethylene (diethylenetriamine) backbone . The compound is synthesized by reacting myristoyl chloride or myristic acid derivatives with diethylenetriamine under controlled conditions, forming amide bonds at both terminal amine groups. Characterization typically involves IR spectroscopy (amide I and II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹), ¹H/¹³C NMR (signals for alkyl chains and amide protons), and elemental analysis to confirm purity .
Its applications span surfactants, polymer additives, and intermediates in organic synthesis, leveraging the hydrophobic myristoyl chains and hydrophilic amine/amide groups .
Properties
CAS No. |
93918-46-8 |
|---|---|
Molecular Formula |
C32H65N3O2 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
N-[2-[2-(tetradecanoylamino)ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C32H65N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(36)34-29-27-33-28-30-35-32(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-30H2,1-2H3,(H,34,36)(H,35,37) |
InChI Key |
NQOXAPDVEVCWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of N,N'-(Iminodiethylene)bismyristamide typically follows a multi-step organic synthesis approach:
- Starting Materials : Myristic acid or its activated derivatives (e.g., myristoyl chloride) and ethylenediamine or related diamines.
- Amide Bond Formation : The primary step involves coupling myristic acid derivatives with ethylenediamine to form the bisamide structure. This is commonly achieved via:
- Acid chloride method: Reacting myristoyl chloride with ethylenediamine under controlled temperature to form the amide bonds.
- Carbodiimide-mediated coupling: Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to activate the carboxyl group of myristic acid for amide bond formation.
- Purification : The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography to isolate the pure bisamide compound.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of Myristic Acid | Conversion to myristoyl chloride using SOCl2 or oxalyl chloride | Ensures reactive acyl chloride intermediate |
| Amide Coupling | Reaction of myristoyl chloride with ethylenediamine in anhydrous solvent (e.g., dichloromethane or toluene) | Temperature control (0–25 °C) to avoid side reactions |
| Work-up and Purification | Washing with aqueous base and acid, drying, and silica gel chromatography | Removes unreacted starting materials and by-products |
Alternative Synthetic Approaches
- Direct Amidation : Heating myristic acid with ethylenediamine in the presence of coupling agents or catalysts to promote direct amide bond formation without prior acid chloride formation.
- Use of Protecting Groups : In some protocols, protecting groups on the amine or acid functionalities are employed to improve selectivity and yield, followed by deprotection steps.
Catalysts and Solvents
- Common solvents include anhydrous toluene, dichloromethane, or dimethylformamide (DMF).
- Catalysts such as titanium tetrachloride have been used in related imine and amide syntheses to improve reaction rates and selectivity.
- Ionic liquids and green chemistry approaches have been explored for similar amide syntheses, though specific data for this compound are limited.
Research Findings and Analytical Data
- Yield and Purity : Typical yields for bisamide syntheses range from 70% to 90% depending on reaction conditions and purification methods.
- Characterization : The product is characterized by:
- NMR Spectroscopy : ^1H and ^13C NMR confirm the amide linkages and the ethylenebis(iminoethylene) bridge.
- Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight and purity.
- Infrared Spectroscopy (IR) : Characteristic amide I and II bands (~1650 cm^-1 and ~1550 cm^-1) confirm amide bond formation.
- Stability : The compound is stable under neutral conditions but can hydrolyze under strong acidic or basic environments.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid Chloride Method | Myristoyl chloride + ethylenediamine | SOCl2 (for acid chloride formation) | Anhydrous solvent, 0–25 °C | High reactivity, good yields | Requires handling of acid chlorides |
| Carbodiimide Coupling | Myristic acid + ethylenediamine + DCC/EDC | DCC or EDC coupling agents | Room temperature, mild | Avoids acid chlorides | Possible urea by-products |
| Direct Amidation | Myristic acid + ethylenediamine | Catalysts or heat | Elevated temperature | Simpler reagents | Lower yields, longer reaction times |
| Catalyzed Imine-Amide Synthesis | Related amines and acid derivatives | TiCl4 or other Lewis acids | Room temperature | Improved selectivity | Catalyst cost and removal |
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)bismyristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-(Iminodiethylene)bismyristamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bismyristamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,N'-(Iminodiethylene)bismyristamide with analogous bis-amides differing in alkyl chain length:
- Solubility: Shorter alkyl chains (e.g., C14 in myristamide) enhance solubility in polar solvents (e.g., ethanol, DMF) compared to C16/C18 derivatives, which exhibit stronger hydrophobic interactions .
- Thermal Stability : Longer alkyl chains increase melting points and thermal stability due to enhanced van der Waals interactions .
- Hydrogen Bonding : All compounds retain amide groups capable of forming hydrogen bonds, influencing their crystallinity and compatibility with polymers .
Research Findings and Industrial Relevance
Industrial Use Cases
- This compound is employed in personal care products (e.g., emulsifiers) and specialty coatings .
- N,N'-(Iminodiethylene)bisoctadecanamide is utilized in lubricants and corrosion inhibitors due to its high hydrophobicity .
Biological Activity
N,N'-(Iminodiethylene)bismyristamide (IDBMA) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of IDBMA, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure
IDBMA is characterized by its bismyristamide structure, which consists of two myristamide groups linked by an iminodiethylene moiety. The chemical formula can be represented as:
The biological activity of IDBMA is primarily attributed to its ability to interact with various biomolecules, influencing cellular signaling pathways and metabolic processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : IDBMA has been shown to inhibit specific enzymes involved in lipid metabolism, potentially affecting lipid profiles in cells.
- Modulation of Cell Membrane Properties : The amphiphilic nature of IDBMA allows it to integrate into cell membranes, altering their fluidity and permeability.
- Antioxidant Activity : Preliminary studies suggest that IDBMA may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity
A study investigated the antimicrobial properties of IDBMA against various bacterial strains. The results indicated that IDBMA exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Cytotoxicity Assays
The cytotoxic effects of IDBMA were evaluated using human cancer cell lines. The compound demonstrated selective cytotoxicity, with varying effects on different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 15 |
Case Study 1: Anticancer Properties
A recent study focused on the anticancer potential of IDBMA in vitro. Researchers treated MCF-7 cells with different concentrations of IDBMA and observed significant reductions in cell viability after 48 hours. Apoptosis assays indicated that IDBMA induced programmed cell death through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of IDBMA in a murine model of inflammation. Administration of IDBMA resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
